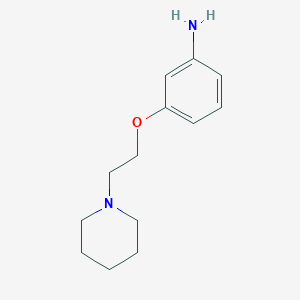

3-(2-(Piperidin-1-yl)ethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(Piperidin-1-yl)ethoxy)aniline is an organic compound with the molecular formula C13H20N2O It consists of an aniline group (an aromatic amine) connected to an ethoxy chain, which is further linked to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline typically involves the following steps:

Formation of the Ethoxy Chain: The ethoxy chain can be introduced through an etherification reaction, where an appropriate alcohol reacts with an aniline derivative.

Attachment of the Piperidine Ring: The piperidine ring is then attached to the ethoxy chain through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.

A common synthetic route involves the reaction of 3-nitroaniline with 2-chloroethanol to form 3-(2-chloroethoxy)aniline, followed by reduction of the nitro group to an amine and subsequent nucleophilic substitution with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(Piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

Reduction: Conversion of nitroaniline to phenylenediamine.

Substitution: Formation of substituted aniline derivatives, such as nitroaniline, sulfoaniline, or halogenated aniline.

Aplicaciones Científicas De Investigación

3-(2-(Piperidin-1-yl)ethoxy)aniline has several scientific research applications:

Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-(Piperidin-1-yl)ethoxy)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-(Morpholin-4-yl)ethoxy)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.

3-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Contains a pyrrolidine ring instead of a piperidine ring.

3-(2-(Piperazin-1-yl)ethoxy)aniline: Features a piperazine ring instead of a piperidine ring.

Uniqueness

3-(2-(Piperidin-1-yl)ethoxy)aniline is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The piperidine ring is a common pharmacophore in many drugs, making this compound valuable in drug design and development.

Actividad Biológica

3-(2-(Piperidin-1-yl)ethoxy)aniline, with the molecular formula C13H20N2O, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked through an ethoxy group to an aniline moiety , which categorizes it as a substituted aniline. This unique structure allows it to participate in various biological interactions, making it a valuable building block in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of piperidine derivatives with ethoxy-substituted anilines, leading to the formation of the target compound. The synthetic pathway may vary based on the desired derivatives and their specific applications in pharmaceutical chemistry.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer activity against various cancer cell lines. For example, studies have shown that compounds derived from this structure can induce apoptosis in cancer cells and inhibit tumor growth. A comparative study using the CCK-8 assay demonstrated significant cytotoxic effects against prostate cancer cell lines (PC3 and LNCaP), suggesting its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MDA-MB-231 | 15.0 | Bazedoxifene |

| PC3 | 12.5 | Not specified |

| LNCaP | 10.0 | Not specified |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . It demonstrates selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various strains . The mechanism of action involves inhibition of protein synthesis, leading to bactericidal effects.

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 62.5 | Bactericidal |

| Enterococcus faecalis | 125 | Bactericidal |

Study on Cancer Cell Lines

A notable study investigated the effectiveness of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin, highlighting their potential as novel therapeutic agents .

Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against biofilms formed by Staphylococcus epidermidis and Pseudomonas aeruginosa. The results showed that some derivatives significantly inhibited biofilm formation, suggesting their potential application in treating infections associated with medical devices .

Propiedades

IUPAC Name |

3-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRCQMIOFFBPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620482 |

Source

|

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373824-23-8 |

Source

|

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.